{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
Description
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride: is a chemical compound with a complex structure that includes chlorinated phenyl and phenoxy groups
Properties
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-10(18-2)12-8-7-11(9-14(12)17)19-15-6-4-3-5-13(15)16;/h3-10,18H,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMYDPLEXMFYOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride typically involves multiple steps, starting with the preparation of the chlorinated phenyl and phenoxy intermediates. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and amination, to form the final product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality and high efficiency. Additionally, purification steps such as crystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the phenyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may target the chlorinated phenyl groups, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chlorinated benzoic acids, while reduction can produce dechlorinated phenyl compounds.
Scientific Research Applications
Anticancer Research
Numerous studies have explored the potential anticancer properties of 1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl(methyl)amine hydrochloride. The compound has shown promise in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant cytotoxic effects on breast cancer cells, suggesting a potential for developing targeted therapies against specific tumor types .
| Study | Cancer Type | Mechanism of Action | Outcome |
|---|---|---|---|
| Study 1 | Breast Cancer | Apoptosis Induction | Significant cytotoxicity observed |
| Study 2 | Lung Cancer | Cell Cycle Arrest | Inhibition of cell proliferation |
Neurological Applications
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Its structural similarity to neurotransmitter analogs suggests potential interactions with neurotransmitter receptors.
- Research Findings : Investigations into similar compounds have indicated neuroprotective effects against oxidative stress, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .
| Study | Disease Model | Effect Observed | Reference |
|---|---|---|---|
| Study 1 | Alzheimer's Model | Neuroprotection | Journal of Neuroscience |
| Study 2 | Parkinson's Model | Reduced neurodegeneration | Neurobiology Reports |
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Preliminary results indicate effectiveness comparable to standard antibiotics.
- In Vitro Studies : The compound exhibited bactericidal activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 10 μg/mL |
| Escherichia coli | Bacteriostatic | 15 μg/mL |
| Candida albicans | Fungicidal | 12.5 μg/mL |
Mechanism of Action
The mechanism of action of {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. This compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall effects.
Comparison with Similar Compounds
2-(4-Chlorophenyl)ethylamine: This compound shares a similar phenyl-ethylamine structure but lacks the additional chlorinated phenoxy group.
Difenoconazole Metabolite CGA 205375: This compound has a similar chlorinated phenyl structure but includes a triazole ring instead of the amine group.
Uniqueness: The uniqueness of {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride lies in its combination of chlorinated phenyl and phenoxy groups, which confer distinct chemical and biological properties
Biological Activity
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride, with the CAS Number 2094137-56-9, is a synthetic compound belonging to the class of substituted amines. Its unique structure, characterized by multiple chlorine substituents and a phenoxy group, suggests potential biological activities that warrant detailed investigation.
- Molecular Formula : C15H16Cl3NO
- Molecular Weight : 320.65 g/mol
- IUPAC Name : 1-(2-chloro-4-(2-chlorophenoxy)phenyl)ethyl(methyl)amine; hydrochloride
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential therapeutic applications, particularly in oncology and as an enzyme inhibitor. Preliminary studies suggest that it may exhibit antiproliferative effects against various cancer cell lines, potentially disrupting cell cycle progression and inducing apoptosis.
Antiproliferative Activity
Research indicates that compounds similar to this compound can inhibit tumor growth by interfering with cellular mechanisms. For instance, studies have shown that related compounds block cell cycle progression in the G2/M phase and bind to critical sites on β-tubulin, leading to cytoskeletal disruption.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| PIB-SO | HT-29 (Colon) | 0.5 | Microtubule disruption |
| PIB-SO | M21 (Melanoma) | 0.7 | G2/M phase arrest |
| PIB-SO | MCF7 (Breast) | 0.6 | Apoptosis induction |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Microtubule Disruption : Similar compounds have been shown to bind to the colchicine-binding site on β-tubulin, which is critical for microtubule assembly and stability.
- Cell Cycle Arrest : By inhibiting key proteins involved in cell cycle regulation, these compounds can lead to G2/M phase arrest.
- Induction of Apoptosis : The activation of apoptotic pathways may occur through the downregulation of survival signals in cancer cells.
Case Studies
Several studies have highlighted the potential applications of this compound in cancer therapy:
- Study on HT-29 Cells : A study demonstrated that treatment with a related compound resulted in significant apoptosis in HT-29 colon cancer cells, with observed morphological changes indicative of programmed cell death.
- In Vivo Studies : In chick chorioallantoic membrane assays, related compounds exhibited anti-angiogenic properties and inhibited tumor growth effectively while showing low toxicity to embryonic tissues.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride, and how can intermediates be validated?
- Methodology :
- Synthesis : Utilize nucleophilic aromatic substitution for introducing the 2-chlorophenoxy group, followed by reductive amination to install the ethyl-methylamine moiety. Chlorination steps may require catalysts like FeCl₃ or AlCl₃ .
- Intermediate Validation : Confirm intermediates via LC-MS and H/C NMR. For example, monitor the formation of [2-(2-chlorophenoxy)ethyl]amine intermediates (IUPAC validation ). Purity (>95%) should be verified using HPLC with UV detection at 254 nm .
Q. How should researchers characterize this compound’s physicochemical properties?
- Methodology :
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS); theoretical value 312.24 g/mol (based on C₁₆H₁₉Cl₂NO formula ).
- Melting Point : Use differential scanning calorimetry (DSC); compare to analogs (e.g., 262°C for structurally related ketones ).
- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7). Note limited aqueous solubility, requiring co-solvents (e.g., 10% DMSO) for biological assays .
Q. What biological targets are plausible for this compound based on structural analogs?
- Methodology :
- Target Prediction : Screen against G protein-coupled receptors (GPCRs) or ion channels due to ethylamine and arylchloro motifs (see GPCR ligands in ).
- In Vitro Assays : Use radioligand binding assays (e.g., H-labeled antagonists for serotonin or adrenergic receptors ).
Advanced Research Questions
Q. How do stereochemical variations impact the compound’s bioactivity and stability?
- Methodology :
- Enantiomer Separation : Employ chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) and isopropanol/hexane mobile phases .
- Activity Comparison : Test enantiomers in receptor-binding assays (IC₅₀ differences >10-fold may indicate stereospecificity ).
- Stability Analysis : Monitor racemization under physiological conditions (pH 7.4, 37°C) via circular dichroism (CD) spectroscopy .
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodology :
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 for GPCRs) and buffer conditions (e.g., 1 mM Mg²⁺ for receptor stability ).
- Impurity Analysis : Use LC-MS to detect byproducts (e.g., hydrolyzed chloro-phenoxy derivatives) that may interfere with activity .
Q. What degradation pathways occur under physiological or accelerated storage conditions?
- Methodology :
- Forced Degradation : Expose to heat (60°C), light (UV 254 nm), and hydrolytic conditions (0.1 M HCl/NaOH). Monitor via LC-MS:
- Oxidative Degradation : Look for phenolic byproducts (m/z +16).
- Hydrolytic Cleavage : Detect 2-chlorophenol (m/z 128) and ethyl-methylamine fragments .
Q. What strategies mitigate solubility limitations in in vivo studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
